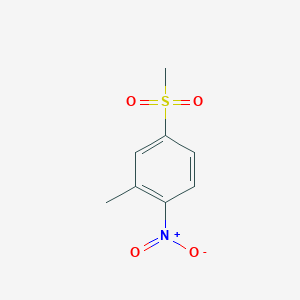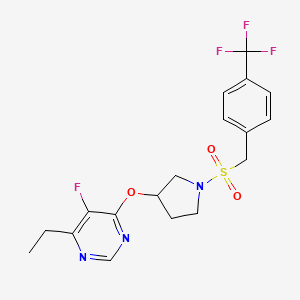
4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with ethyl, fluoro, and a pyrrolidin-3-yloxy group. The presence of trifluoromethyl and sulfonyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidin-3-yloxy Group: This step involves the reaction of the pyrimidine core with a pyrrolidine derivative under basic conditions.
Incorporation of the Trifluoromethylbenzyl Group: This can be done through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-5-fluoro-6-chloropyrimidine: Similar structure but with a chlorine atom instead of the pyrrolidin-3-yloxy group.
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Contains a hydroxyl group instead of the pyrrolidin-3-yloxy group.
Uniqueness
The presence of the pyrrolidin-3-yloxy group and the trifluoromethylbenzyl sulfonyl moiety makes 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
4-ethyl-5-fluoro-6-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O3S/c1-2-15-16(19)17(24-11-23-15)28-14-7-8-25(9-14)29(26,27)10-12-3-5-13(6-4-12)18(20,21)22/h3-6,11,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUFIWAQPPHMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
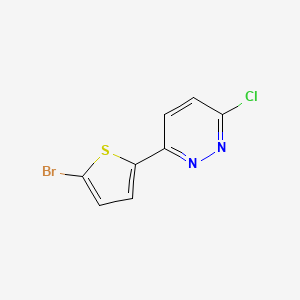
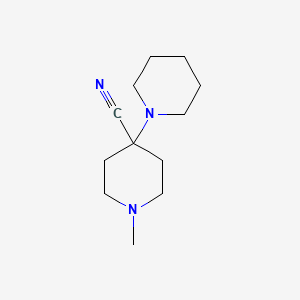
![2,3-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3008457.png)


![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
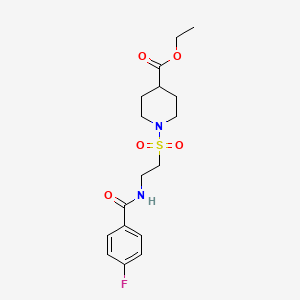
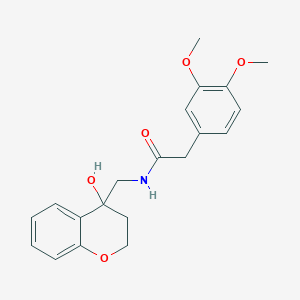
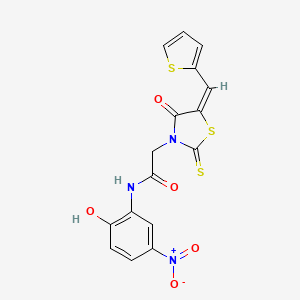
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
